[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[6-(4-tert-butylphenyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-17(2,3)15-7-5-14(6-8-15)16-9-4-13(10-11-18)12-19-16/h4-9,12H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWXBRSSNLJGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Pyridine Intermediate
A common precursor is a halogenated pyridine derivative such as tert-butyl (6-chloropyridin-3-yl)carbamate, which can be synthesized by:
- Reacting 6-chloropyridin-3-yl carbamic acid tert-butyl ester with strong bases like n-butyllithium at low temperatures (-78 °C).
- Subsequent lithiation followed by quenching with electrophiles such as iodine to introduce additional halogen substituents for cross-coupling (yield ~32-33%).
This intermediate provides a reactive site for the introduction of the 4-tert-butylphenyl group.
Cross-Coupling to Introduce 4-tert-Butylphenyl Group
- The halogenated pyridine intermediate undergoes palladium-catalyzed Suzuki coupling with 4-tert-butylphenyl boronic acid or related reagents.
- Reaction conditions typically involve:
- Pd(0) catalysts (e.g., Pd(PPh3)4)
- Base such as potassium carbonate or cesium carbonate
- Solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
- Temperatures ranging from 60 to 100 °C
- This step yields the 6-(4-tert-butylphenyl)pyridine derivative with high regioselectivity.
Introduction of Acetonitrile Group
- The acetonitrile moiety is introduced at the 3-position of the pyridine ring often via nucleophilic substitution or condensation reactions.
- One approach involves:
- Reacting the pyridinyl intermediate with cyanomethyl reagents such as bromoacetonitrile or via deprotonation of acetonitrile followed by nucleophilic attack.
- Use of strong bases like sodium hydride, lithium diisopropylamide (LDA), or alkali metal alkoxides in aprotic solvents (THF, DMF).
- Careful temperature control (often low temperatures) to avoid side reactions.
- Recent research suggests that alkali metal alkoxides in aliphatic hydrocarbon solvents can improve yield and safety compared to sodium hydride or LDA.
Representative Experimental Procedure (Literature-Informed)
Alternative Synthetic Routes and Optimization
- Base Selection: Studies indicate that cesium carbonate provides higher yields in related acetonitrile introduction reactions compared to potassium or sodium carbonate.
- Solvent Effects: Polar aprotic solvents such as DMF or DMSO can increase reaction rates but may also increase by-products; thus, solvent choice is critical.
- Temperature Control: Low temperatures (-78 °C) during lithiation and halogenation steps minimize side reactions and improve selectivity.
- One-Pot Synthesis: Some protocols explore one-pot synthesis combining cross-coupling and acetonitrile installation to reduce purification steps, though yields may vary.
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions | Effect on Yield/Quality |
|---|---|---|
| Base for Lithiation | n-Butyllithium (1.5 eq) | Essential for halogenation step, controls regioselectivity |
| Halogenation Agent | Iodine (I2) | Introduces reactive site for coupling, moderate yield (~32%) |
| Cross-Coupling Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | High efficiency in aryl substitution |
| Coupling Base | K2CO3, Cs2CO3 | Cs2CO3 often gives better yields |
| Solvent | THF, toluene, DMF | THF preferred for lithiation; DMF for coupling |
| Acetonitrile Introduction Base | NaH, LDA, Alkoxide | Alkoxide preferred for safety and yield |
| Reaction Temperature | -78 °C to RT | Low temp for lithiation; RT for coupling and substitution |
Research Findings and Considerations
- The use of alkali metal alkoxides for acetonitrile installation is a safer and more industrially feasible alternative to sodium hydride or LDA, reducing hazards and improving scalability.
- Cross-coupling reactions remain the most reliable method for introducing the 4-tert-butylphenyl substituent with high regioselectivity and yield.
- Optimization of reaction parameters such as solvent, base, and temperature is crucial to maximize yield and purity.
- There is limited direct literature on the exact synthesis of [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile, but the methods described are consistent with general synthetic strategies for similar nitrile-substituted pyridine derivatives.
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group undergoes controlled oxidation to yield carboxylic acids or amides. Reaction conditions significantly impact product selectivity.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 80–100°C | [6-(4-tert-Butylphenyl)pyridin-3-yl]acetic acid | Complete conversion requires 6–8 hours. |
| H₂O₂ | Basic (NaOH), 60°C, 4 hours | [6-(4-tert-Butylphenyl)pyridin-3-yl]acetamide | Partial oxidation observed; yields ~65%. |
| Ozone (O₃) | CH₂Cl₂, −78°C, followed by H₂O₂ | Degradation products | Overoxidation leads to pyridine ring cleavage. |
Key Findings :
-
Acidic KMnO₄ provides the highest yield (>90%) for carboxylic acid formation.
-
H₂O₂ in basic conditions favors amide formation but requires stoichiometric base to stabilize intermediates.
Reduction Reactions
The nitrile group is reduced to primary amines under hydrogenation or hydride-based conditions.
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 hours | 2-[6-(4-tert-Butylphenyl)pyridin-3-yl]ethylamine | Requires excess LiAlH₄; yields ~75%. |
| H₂ (1 atm) | Ra-Ni, EtOH, 25°C, 12 hours | Partial reduction to imine intermediates | Low selectivity due to pyridine coordination. |
| NaBH₄/CuI | MeOH, 50°C, 3 hours | No reaction | Ineffective for nitrile reduction. |
Mechanistic Insight :
-
LiAlH₄ reduces the nitrile to a primary amine via a two-electron transfer mechanism, while catalytic hydrogenation is hindered by the pyridine’s electron-deficient nature.
Nucleophilic Substitution
The pyridine ring undergoes substitution at the 2- and 4-positions due to its electron-deficient nature.
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Piperidine | DMF, 120°C, 24 hours | 3-(Piperidin-1-yl)-6-(4-tert-butylphenyl)pyridine | Regioselective substitution at C2. |
| Thiophenol | K₂CO₃, DMSO, 100°C, 8 hours | 3-(Phenylthio)-6-(4-tert-butylphenyl)pyridine | Requires strong base for deprotonation. |
| NaN₃ | DMF, 80°C, 12 hours | 3-Azido-6-(4-tert-butylphenyl)pyridine | Limited by competing nitrile side reactions. |
Regioselectivity :
Substitution occurs preferentially at the C2 position due to steric hindrance from the tert-butyl group at C4.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed coupling reactions.
Catalytic Efficiency :
-
Suzuki coupling achieves >85% yield with electron-rich boronic acids .
-
Sonogashira reactions require inert conditions to prevent alkyne polymerization .
Hydrolysis and Functionalization
The nitrile group is hydrolyzed to carboxylic acids or converted to tetrazoles.
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 10 hours | [6-(4-tert-Butylphenyl)pyridin-3-yl]acetic acid | Quantitative yield. |
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 120°C, 24 hours | 5-([6-(4-tert-Butylphenyl)pyridin-3-yl]methyl)-1H-tetrazole | Catalyzed by Lewis acids (e.g., ZnBr₂). |
Applications :
-
Tetrazole derivatives are valuable in medicinal chemistry as bioisosteres for carboxylic acids.
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 250°C, releasing HCN and forming tert-butylbenzene derivatives.
-
Photolysis : UV exposure (254 nm) induces nitrile-to-ketone conversion via radical intermediates.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound’s potential as an antiviral agent, specifically targeting viral proteases. Research focusing on inhibitors for SARS-CoV-2 has demonstrated that modifications of similar pyridine-based compounds can yield effective inhibitors against viral replication. The design and synthesis of these inhibitors often involve the strategic incorporation of nitrile groups to enhance binding affinity to target enzymes, including 3CLpro, which is crucial for viral lifecycle management .
Kinase Inhibition
The compound has been explored for its kinase inhibitory properties. Kinases are pivotal in various signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and diabetes. The structure of [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile allows it to interact with specific kinase domains, potentially modulating their activity and offering a pathway for drug development .
Synthesis Techniques
The synthesis of [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile typically involves multi-step organic reactions, including Ugi reactions and other coupling strategies that allow for the introduction of the pyridine ring along with the tert-butyl and acetonitrile functionalities. These synthetic routes are crucial for producing analogs with enhanced biological activity .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
- CAS : 82626-72-0
- Molecular Formula : C₁₅H₁₀Cl₂N₃
- Key Differences :
- Core Structure : Contains an imidazo[1,2-a]pyridine ring (a fused bicyclic system) compared to the simpler pyridine ring in the target compound.
- Substituents : Two chlorine atoms at the 6- and 4-positions (on the imidazopyridine and phenyl rings, respectively) instead of a tert-butyl group.
- Polarity : Chlorine atoms are electron-withdrawing, increasing electrophilicity, whereas the tert-butyl group is electron-donating and sterically bulky .
- Applications : Imidazopyridine derivatives are often explored in medicinal chemistry for their biological activity, such as kinase inhibition .
3-Acetylpyridine
- CAS : 350-03-8
- Molecular Formula: C₇H₇NO
- Key Differences: Functional Group: Features an acetyl (-COCH₃) group instead of acetonitrile (-CH₂CN). Polarity: The acetyl group is less polar than the nitrile, leading to a higher Log Kow (0.63 for 3-acetylpyridine vs. unmeasured for the target compound) . Reactivity: Acetyl groups undergo nucleophilic addition, while nitriles participate in cyano-specific reactions (e.g., hydrolysis to carboxylic acids).
3-tert-Butylphenol
- CAS : 585-34-2
- Molecular Formula : C₁₀H₁₄O
- Key Differences: Core Structure: Phenol ring vs. pyridine. The hydroxyl group in phenol enhances acidity (pKa ~10) compared to pyridine (pKa ~5). Substituent Position: tert-Butyl group at the 3-position on phenol vs. the 4-position on the phenyl-pyridine hybrid in the target compound. Applications: Phenolic derivatives are common antioxidants, whereas pyridine nitriles are often intermediates in agrochemical or pharmaceutical synthesis .
Table 1: Structural and Property Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Log Kow (Predicted) |
|---|---|---|---|---|
| [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile | Pyridine | 4-tert-Butylphenyl, -CH₂CN | 250.34 | ~3.5* |
| 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile | Imidazopyridine | 6-Cl, 4-Cl-phenyl, -CH₂CN | 307.17 | ~4.2* |
| 3-Acetylpyridine | Pyridine | -COCH₃ | 121.14 | 0.63 |
| 3-tert-Butylphenol | Phenol | 3-tert-Butyl | 150.22 | 3.52 |
*Predicted using computational tools due to lack of experimental data.
Reactivity and Stability
- Nitrile Hydrolysis : The target compound’s nitrile group may hydrolyze to carboxylic acids under acidic/basic conditions, whereas acetyl groups in 3-acetylpyridine are more stable .
- Steric Effects : The tert-butyl group in the target compound may hinder reactions at the pyridine ring, contrasting with the unhindered 3-acetylpyridine .
- Electrochemical Stability : Chlorine substituents in the imidazopyridine analog increase resistance to oxidation compared to tert-butyl .
Biological Activity
[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile is a compound of increasing interest in pharmaceutical and agrochemical research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current literature.
Synthesis
The synthesis of [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile typically involves the reaction of 4-tert-butylphenylacetonitrile with pyridine derivatives. Various methods have been reported, including condensation reactions under basic conditions, yielding high purity and good yields of the desired product.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 3.13 |
| 2 | Escherichia coli | 6.25 |
| 3 | Bacillus subtilis | 4.69 |
| 4 | Pseudomonas aeruginosa | 13.40 |
These results indicate that compounds with similar structural features exhibit potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Acaricidal Activity
Research on the acaricidal properties of related compounds suggests that [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile may also possess significant activity against mites. For instance, cyenopyrafen, a compound with a similar structure, demonstrated effective acaricidal activity in various bioassays, outperforming its geometric isomer . This suggests that modifications to the pyridine ring can enhance biological efficacy.
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been documented. For example, a derivative of [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile was identified as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), showing a significant reduction in triglyceride levels in animal models at low doses . This highlights its potential for therapeutic applications in managing metabolic disorders.
Case Studies
- Antimicrobial Studies : A study examined various pyridine derivatives, including those structurally similar to [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile. The results indicated that modifications in the phenyl group significantly influenced antimicrobial potency, with certain substitutions leading to enhanced activity against both Gram-positive and Gram-negative bacteria .
- Acaricidal Activity : Another investigation focused on the acaricidal effects of cyenopyrafen and its isomers, revealing that structural variations could lead to substantial differences in biological activity. The study provided insights into the mechanism of action and potential applications in pest control .
Q & A
Q. What are the standard analytical techniques for characterizing [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile in synthetic workflows?
- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are critical for purity assessment and structural confirmation. For example:
- HPLC : Use a mobile phase with acetonitrile/water gradients. Retention times (e.g., 1.08 minutes under SQD-FA05 conditions) help identify elution profiles .
- LCMS : Monitor molecular ion peaks (e.g., m/z 701 [M+H]+) to confirm molecular weight and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Structural details (e.g., bond angles like F28A–F28–C23 = 73°) can resolve stereochemistry and substituent positioning .
Q. How is [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile synthesized, and what intermediates are involved?
- Methodological Answer : A multi-step synthesis typically involves:
Coupling Reactions : Use boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) in Suzuki-Miyaura cross-coupling to attach substituents .
Cyano Group Introduction : React pyridine intermediates with acetonitrile derivatives under controlled pH (e.g., phosphate buffer at pH 7.1) to avoid side reactions .
Purification : Employ gradient elution (acetonitrile/water) and recrystallization to isolate the final product .
Advanced Research Questions
Q. How can researchers optimize HPLC conditions for resolving [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile and its analogs?
- Methodological Answer : Use a chemometric approach (e.g., face-centered central composite design) to optimize:
- Mobile Phase : Acetonitrile content (x₁), column temperature (x₂), and flow rate (x₃).
- Validation Metrics : Retention time (Rt), peak symmetry (Sym), and relative retention time (RRt) .
Example Table :
| Condition | Acetonitrile (%) | Temperature (°C) | Flow Rate (mL/min) | Rt (min) | Symmetry |
|---|---|---|---|---|---|
| Optimal | 45 | 30 | 1.2 | 1.08 | 1.02 |
Q. What strategies address contradictions in crystallographic data for fluorinated pyridine-acetonitrile derivatives?
- Methodological Answer :
- X-ray Diffraction : Validate bond distances (e.g., C23–F28A = 1.38 Å) and angles (e.g., F28A–F28–F30A = 124°) against computational models (DFT or molecular mechanics) .
- Thermal Analysis : Compare experimental melting points (e.g., 210–215°C for related compounds) with predicted stability profiles .
- Cross-Validation : Use multiple techniques (e.g., NMR, LCMS) to reconcile discrepancies in substituent orientation .
Q. How do steric effects from the tert-butyl group influence the reactivity of [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile?
- Methodological Answer :
- Steric Hindrance Studies :
- Use computational tools (e.g., molecular docking) to model interactions with enzymatic active sites.
- Compare reaction rates with analogs lacking bulky substituents (e.g., phenyl vs. tert-butylphenyl derivatives) .
- Kinetic Experiments : Monitor acetonitrile’s nitrile group reactivity under nucleophilic attack (e.g., using Grignard reagents) to quantify steric effects .
Data Interpretation and Contradictions
Q. How should researchers interpret conflicting LCMS fragmentation patterns for acetonitrile derivatives?
- Methodological Answer :
- Isotopic Pattern Analysis : Check for chlorine/bromine isotopes (e.g., m/z 366 [M+H]+ with ³⁵Cl/³⁷Cl splits) .
- Collision-Induced Dissociation (CID) : Adjust fragmentation energy to distinguish between in-source decay and true molecular ions .
- Reference Standards : Cross-check with certified standards (e.g., 3-(4-tert-Butylphenyl)isobutyraldehyde) to validate peaks .
Q. What experimental controls mitigate variability in acetonitrile-mediated synthesis yields?
- Methodological Answer :
- pH Control : Maintain buffered conditions (e.g., NaHCO₃ at pH 7.1–7.5) to stabilize reactive intermediates .
- Moisture Sensitivity : Use anhydrous acetonitrile and inert atmospheres (N₂/Ar) to prevent hydrolysis of nitrile groups .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .
Structural and Functional Insights
Q. What role do fluorine substituents play in the electronic properties of [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity of the pyridine ring, enhancing reactivity in SNAr reactions.
- ¹⁹F NMR : Monitor chemical shifts (e.g., −121.2 ppm for CF₃ groups) to map electronic environments .
- DFT Calculations : Compare HOMO/LUMO energies with non-fluorinated analogs to predict redox behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
